

Pharmacological profile of 3-Chloro PCP hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro PCP hydrochloride

Cat. No.: B3025842

[Get Quote](#)

An In-depth Technical Guide on the Pharmacological Profile of 3-Chloro-PCP Hydrochloride

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for informational purposes only. 3-Chloro-PCP hydrochloride is a research chemical and is not for human or veterinary use. The available data on this compound is limited, and this document reflects the current understanding based on preliminary information.

Executive Summary

3-Chlorophencyclidine (3-Chloro-PCP) hydrochloride is a novel dissociative substance of the arylcyclohexylamine class that has recently emerged as a research chemical.^{[1][2]} Its pharmacological activity is primarily attributed to its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a dopamine reuptake inhibitor.^{[1][3]} Reports suggest that it is a more potent NMDA antagonist than phencyclidine (PCP), with comparable potency as a dopamine reuptake inhibitor.^[3] Due to its recent appearance, comprehensive scientific data on its pharmacodynamics, pharmacokinetics, and toxicology are scarce. This guide synthesizes the available information to provide a foundational understanding for the scientific community.

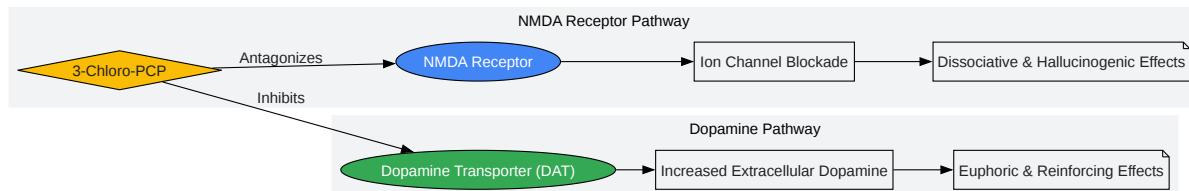
Introduction

3-Chloro-PCP is a structural analog of PCP and other arylcyclohexylamines, such as 3-MeO-PCP.^[1] It was first identified in Slovenia in December 2020 and has since been monitored as a

new psychoactive substance.^[3] Like other compounds in its class, 3-Chloro-PCP is known to produce dissociative, hallucinogenic, and euphoric effects.^{[1][2]} The introduction of a chlorine atom at the 3-position of the phenyl ring is expected to modulate its pharmacological properties compared to its parent compound, PCP.

Chemical and Physical Properties

Property	Value
IUPAC Name	1-[1-(3-chlorophenyl)cyclohexyl]piperidine hydrochloride
Synonyms	3-Cl-PCP, 3-Chlorophencyclidine
Chemical Formula	C ₁₇ H ₂₄ ClN • HCl
Molar Mass	314.3 g/mol
Appearance	Crystalline Solid
CAS Number	1934-43-6


Table 1: Chemical and Physical Properties of 3-Chloro-PCP Hydrochloride.^[4]

Pharmacological Profile

Mechanism of Action

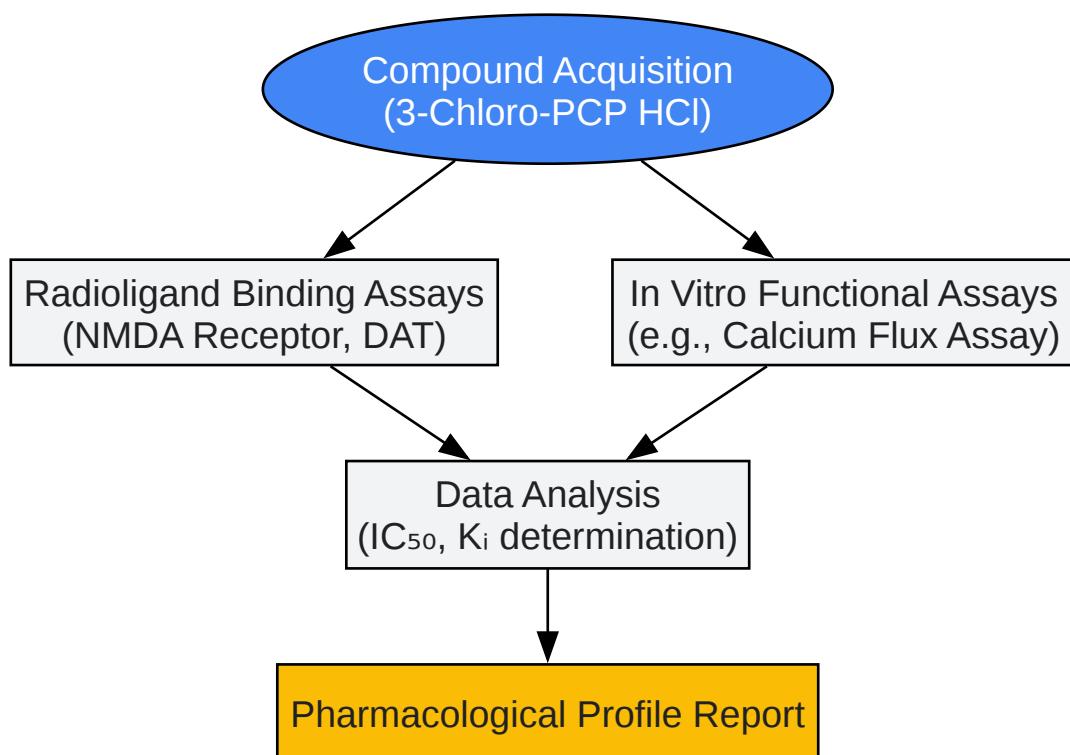
The principal mechanism of action for 3-Chloro-PCP is antagonism of the NMDA receptor, a key glutamate receptor in the central nervous system that modulates synaptic plasticity and neuronal communication.^{[1][2]} By blocking the NMDA receptor ion channel, 3-Chloro-PCP inhibits the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission. This action is believed to be the basis for its dissociative and hallucinogenic effects.

In addition to its activity at the NMDA receptor, 3-Chloro-PCP also functions as a dopamine reuptake inhibitor.^{[1][3]} By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synaptic cleft, which likely contributes to its euphoric and reinforcing properties.

[Click to download full resolution via product page](#)

Caption: Primary signaling pathways of 3-Chloro-PCP hydrochloride.

Receptor Binding and Functional Activity


Quantitative data on the binding affinity (e.g., K_i values) and functional activity (e.g., EC_{50}/IC_{50} values) of 3-Chloro-PCP at various receptors and transporters are not yet available in peer-reviewed literature. The table below summarizes the known qualitative information.

Target	Action	Relative Potency
NMDA Receptor	Non-competitive Antagonist	More potent than PCP
Dopamine Transporter (DAT)	Reuptake Inhibitor	Equipotent to PCP

Table 2: Qualitative Receptor Profile of 3-Chloro-PCP.[1][3]

Experimental Protocols

Specific experimental protocols for 3-Chloro-PCP are not published. The following outlines a general workflow for the *in vitro* characterization of such a compound.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for in vitro profiling.

Radioligand Binding Assays

To determine the binding affinity of 3-Chloro-PCP for the NMDA receptor and dopamine transporter, competitive radioligand binding assays would be employed.

- **NMDA Receptor:** Cell membranes expressing the NMDA receptor (e.g., from rat brain cortex) would be incubated with a known radioligand (e.g., [³H]MK-801) and varying concentrations of 3-Chloro-PCP. The displacement of the radioligand would be measured to calculate the inhibitory constant (K_i).
- **Dopamine Transporter:** Similar to the NMDA receptor assay, membranes from cells expressing DAT (e.g., HEK293-hDAT cells) would be incubated with a specific radioligand (e.g., [³H]WIN 35,428) and 3-Chloro-PCP to determine its K_i at the dopamine transporter.

Functional Assays

The functional activity of 3-Chloro-PCP as an NMDA receptor antagonist can be assessed using a calcium flux assay.

- Methodology: Cells expressing functional NMDA receptors would be loaded with a calcium-sensitive dye. The ability of 3-Chloro-PCP to inhibit the increase in intracellular calcium induced by an NMDA receptor agonist (e.g., glutamate and glycine) would be quantified to determine its half-maximal inhibitory concentration (IC_{50}).

Pharmacokinetics and Metabolism

There is currently no published data on the pharmacokinetic profile or metabolic fate of 3-Chloro-PCP in any biological system. The presence of the chlorine atom may influence its metabolic stability and clearance pathways compared to other PCP analogs.^[1] In vitro metabolism studies using human liver microsomes or hepatocytes would be necessary to identify potential metabolites and the cytochrome P450 enzymes involved in its biotransformation.

Toxicology

The toxicological profile of 3-Chloro-PCP is largely unknown.^[1] Anecdotal reports have suggested the possibility of more pronounced physical side effects, such as muscle soreness and flu-like symptoms, compared to other dissociatives.^{[1][2]} These reports, while not scientifically validated, indicate a potential for a unique and possibly more severe toxicity profile that warrants thorough investigation.

Conclusion and Future Directions

3-Chloro-PCP hydrochloride is a novel arylcyclohexylamine with a pharmacological profile centered on NMDA receptor antagonism and dopamine reuptake inhibition. The limited available information suggests it is a potent dissociative agent. However, a significant knowledge gap exists regarding its quantitative pharmacology, pharmacokinetics, and toxicology. Rigorous scientific investigation is crucial to fully characterize this compound and understand its potential effects and risks. Future research should focus on comprehensive in vitro and in vivo studies to establish a detailed pharmacological and toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psychonautwiki.org [psychonautwiki.org]
- 2. chemicalroute.com [chemicalroute.com]
- 3. 3-Chloro-PCP - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Pharmacological profile of 3-Chloro PCP hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3025842#pharmacological-profile-of-3-chloro-pcp-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com